
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry and industry due to their unique chemical properties. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which significantly influences its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the Intermediate: 5-bromothiophene-2-carbaldehyde is reacted with methylamine to form an intermediate imine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide.
Methyl 2-(5-bromothiophen-2-yl)acetate: Another thiophene derivative with similar reactivity.
(5-Bromothiophen-2-yl)methylamine: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H11BrN2OS |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-11(5-8(10)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H2,10,12) |
InChIキー |
IMKZWDHWKNGNKN-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(S1)Br)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






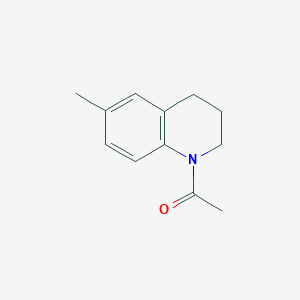



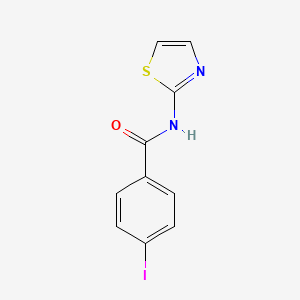
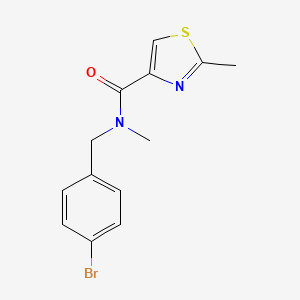
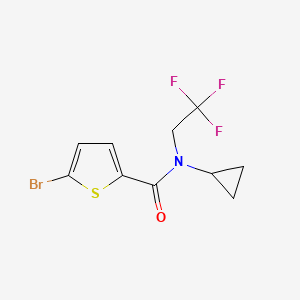
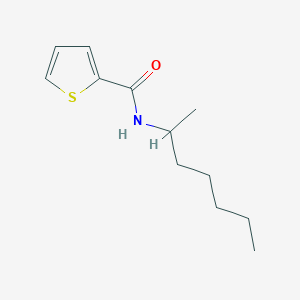

![[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)
